Cas no 2097903-84-7 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide structure
2097903-84-7 structure
Product Name:N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
CAS No:2097903-84-7
MF:C20H21FN4O3
MW:384.404147863388
CID:5337960
Update Time:2025-07-17

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
    • N'-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
    • Inchi: 1S/C20H21FN4O3/c1-13-10-14(2)25(24-13)17(18-4-3-9-28-18)12-23-20(27)19(26)22-11-15-5-7-16(21)8-6-15/h3-10,17H,11-12H2,1-2H3,(H,22,26)(H,23,27)
    • InChI Key: HBRXCFLSPDDCKH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(C(NCC(C1=CC=CO1)N1C(C)=CC(C)=N1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 542
  • XLogP3: 2.4
  • Topological Polar Surface Area: 89.2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide Pricemore >>

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Additional information on N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Comprehensive Analysis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS No. 2097903-84-7)

In the rapidly evolving field of medicinal chemistry and pharmaceutical research, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS No. 2097903-84-7) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a 3,5-dimethyl-1H-pyrazole moiety with a furan-2-yl group and a 4-fluorophenylmethyl substituent, making it a versatile candidate for various applications. Researchers are particularly intrigued by its potential in drug discovery, given its ability to interact with biological targets.

The compound's ethanediamide backbone is a critical feature, often associated with enhanced binding affinity and metabolic stability. This has led to increased searches for "ethanediamide derivatives in drug design" and "pyrazole-furan hybrids for therapeutic applications." Such queries reflect the growing demand for innovative small molecules that can address unmet medical needs, particularly in oncology and inflammation.

One of the most searched topics related to this compound is its "synthetic route optimization." Given the complexity of its structure, chemists are exploring efficient methods to synthesize N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide with high yield and purity. Recent publications have highlighted the use of microwave-assisted synthesis and catalytic amidation techniques, which align with the broader trend of green chemistry and sustainable practices.

Another area of interest is the compound's potential as a "kinase inhibitor." Kinases are a hot topic in biomedical research, with many users searching for "new kinase inhibitors 2024" or "pyrazole-based kinase modulators." Preliminary studies suggest that the 3,5-dimethyl-1H-pyrazole fragment in this molecule may contribute to selective kinase binding, making it a promising scaffold for further development.

From a computational chemistry perspective, CAS No. 2097903-84-7 has been the subject of molecular docking studies to predict its interactions with proteins like EGFR or VEGFR2. These simulations are often linked to searches for "in silico drug discovery tools" and "AI-driven compound screening," reflecting the integration of artificial intelligence in modern pharmacology.

In summary, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide represents a compelling case study in contemporary drug development. Its multifaceted structure and potential applications align with trending research areas, ensuring its relevance in both academic and industrial settings. As investigations continue, this compound may pave the way for novel therapeutics addressing critical health challenges.

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